1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene
Description
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene is a substituted aromatic compound featuring a carbamoyl group (-CONH2), an azoxy (-NNO-) moiety, and a chlorine atom at the meta position. This compound’s unique structure combines electrophilic (chlorine) and nucleophilic (carbamoyl) substituents, alongside the redox-active azoxy group, making it relevant in catalysis, pharmaceuticals, or materials science.
Properties
CAS No. |
64462-22-2 |
|---|---|
Molecular Formula |
C7H6ClN3O2 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
carbamoylimino-(3-chlorophenyl)-oxidoazanium |
InChI |
InChI=1S/C7H6ClN3O2/c8-5-2-1-3-6(4-5)11(13)10-7(9)12/h1-4H,(H2,9,12) |
InChI Key |
VBWPVXSBEVLJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)[N+](=NC(=O)N)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with carbamoyl chloride and an azoxy compound under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene involves its interaction with specific molecular targets and pathways. The azoxy group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of 1-(Carbamoyl-NNO-azoxy)-3-chlorobenzene with related compounds from the evidence:
Key Observations :
- Functional Group Diversity : The target compound’s azoxy and carbamoyl groups distinguish it from simpler halogenated analogs like 1-bromo-3-chlorobenzene, which lack nitrogen-based functionalities .
- Synthetic Complexity : Compounds like 2x (azido-substituted) and 2a (benzamide) are synthesized via radical reactions, suggesting that the target compound may require specialized methods (e.g., azoxy group installation via oxidation or coupling).
Physicochemical Properties
While direct data for this compound are unavailable, trends from analogs can be inferred:
- Solubility : Azide- and alkoxy-substituted compounds (e.g., 2x and 1-(3-bromopropoxy)-3-chlorobenzene) are typically soluble in organic solvents like ethyl acetate or petroleum ether, as evidenced by their purification via column chromatography .
- Stability : The azoxy group may confer thermal or photolytic instability compared to azides (e.g., 2x) or halogenated benzenes .
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